γ-オリザノール

概要

説明

科学的研究の応用

Gamma oryzanol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is known for its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties . In recent years, gamma oryzanol has been studied for its potential in treating metabolic diseases, improving cholesterol metabolism, and reducing chronic inflammation . Additionally, it has applications in the pharmaceutical and cosmetic industries due to its bioactive properties .

作用機序

γ-オリザノールは、さまざまな分子標的と経路を通じてその効果を発揮します。 それは、食物からのコレステロールの吸収を阻害することにより、コレステロール値を低下させることが知られています . さらに、γ-オリザノールは、肥満、炎症反応、メタボリックシンドロームに関連する遺伝子の発現をダウンレギュレートします . その抗酸化特性は、酸化ストレスと関連する代謝性疾患を軽減する上で重要な役割を果たします .

生化学分析

Biochemical Properties

Gamma-Oryzanol interacts with various enzymes, proteins, and other biomolecules. It has been shown to downregulate the expression of genes that encode proteins related to adiposity (CCAAT/enhancer binding proteins), inflammatory responses (nuclear factor kappa-B), and metabolic syndrome (peroxisome proliferator-activated receptors) .

Cellular Effects

Gamma-Oryzanol has diverse effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with cholesterol-lowering effects, which could be attributed to its impact on cellular metabolism .

Molecular Mechanism

At the molecular level, Gamma-Oryzanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and may involve a network of interactions and signals triggered by its antioxidant properties .

Temporal Effects in Laboratory Settings

The effects of Gamma-Oryzanol change over time in laboratory settings. It has been observed that total Gamma-Oryzanol content increases continuously throughout grain development . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of Gamma-Oryzanol vary with different dosages in animal models

Metabolic Pathways

Gamma-Oryzanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that Gamma-Oryzanol is involved in are still being studied.

Transport and Distribution

Gamma-Oryzanol is transported and distributed within cells and tissues . It is primarily found in the fat fraction of rice bran and rice bran oil

準備方法

合成経路と反応条件: γ-オリザノールは、フィトステロールとのフェルラ酸のエステル化など、さまざまな方法で合成できます。 反応は通常、高収率を得るために、触媒と特定の反応条件の使用が含まれます .

工業的製造方法: γ-オリザノールの工業的製造は、通常、表面流体抽出技術などの技術を使用して米糠油を抽出することから始まります . 抽出された油は、次にγ-オリザノールを分離するために精製プロセスにかけられます。 γ-オリザノールの安定性とバイオアベイラビリティを向上させるナノカプセル化技術も開発されています .

化学反応の分析

反応の種類: γ-オリザノールは、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応は、化合物の特性を変更し、その用途を強化するために不可欠です .

一般的な試薬と条件: γ-オリザノールの反応に使用される一般的な試薬には、酸化剤、還元剤、触媒があります。 温度やpHなどの反応条件は、目的の結果を得るために慎重に制御されます .

生成される主な生成物: γ-オリザノールの反応から生成される主な生成物には、抗酸化と治療特性が強化された改変されたエステルと誘導体があります .

科学研究への応用

γ-オリザノールは、化学、生物学、医学、産業など、幅広い科学研究への応用があります。 その抗酸化、抗炎症、抗がん、抗糖尿病特性で知られています . 近年、γ-オリザノールは、代謝性疾患の治療、コレステロール代謝の改善、慢性炎症の軽減の可能性について研究されています . さらに、その生物活性特性により、製薬および化粧品業界で応用されています .

類似化合物との比較

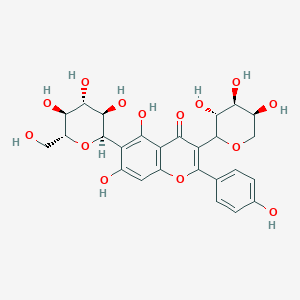

γ-オリザノールは、フェルラ酸エステルとフィトステロールの複雑な混合物であるため、ユニークです。 類似の化合物には、米糠油に含まれる他のステリルフェルラートとトリテルペノイドがあります . マイナーな成分には、Δ7-シグマステニルフェルラート、シグマステリルフェルラート、Δ7-カンペステニルフェルラート、Δ7-シトステニルフェルラート、シトステリルフェルラート、コンペスタニルフェルラート、シトスタニルフェルラートなどがあります . これらの化合物と比較して、γ-オリザノールは、より幅広い生物活性と治療の可能性を示しています .

特性

CAS番号 |

11042-64-1 |

|---|---|

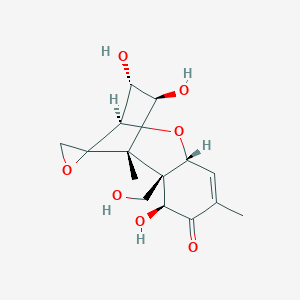

分子式 |

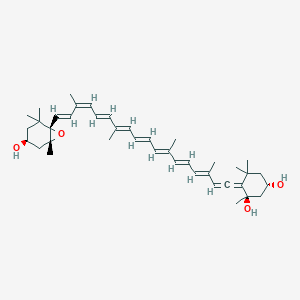

C40H58O4 |

分子量 |

602.9 g/mol |

IUPAC名 |

[(3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/t27?,29?,32?,33?,34?,37-,38+,39-,40?/m1/s1 |

InChIキー |

FODTZLFLDFKIQH-OINQMCCZSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

異性体SMILES |

CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

正規SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |

melting_point |

148-150°C |

| 21238-33-5 11042-64-1 |

|

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic |

同義語 |

gamma-oryzanol oryzanol triacontane 3-(4-hydroxy-3-methoxyphenyl)-2-propenate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with gamma-oryzanol's biological activities?

A1: While the exact mechanisms are still under investigation, research suggests that gamma-oryzanol exerts its effects through multiple pathways, including:

- Antioxidant activity: Gamma-oryzanol acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This activity is primarily attributed to its ferulic acid moiety and has been demonstrated in various models, including cholesterol oxidation, protection of fish oil from oxidation, and reduction of lipid peroxidation in cell lines. [, , , ]

- Modulation of lipid metabolism: Studies indicate that gamma-oryzanol can lower blood cholesterol levels, particularly LDL-cholesterol, and triglycerides. This effect is thought to involve the inhibition of cholesterol synthesis and absorption and the enhancement of cholesterol excretion. [, , , , ]

Q2: What are the downstream effects of gamma-oryzanol's antioxidant activity?

A2: The antioxidant effects of gamma-oryzanol can lead to:

- Reduced oxidative stress: By scavenging free radicals, gamma-oryzanol can protect cells and tissues from oxidative damage, which is implicated in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. [, , ]

- Improved lipid profile: Gamma-oryzanol's ability to inhibit lipid peroxidation helps prevent the oxidation of LDL-cholesterol, a crucial step in the development of atherosclerosis. [, ]

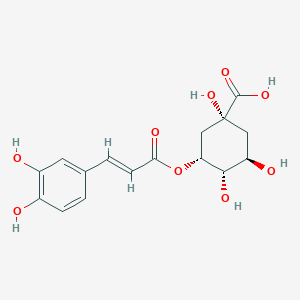

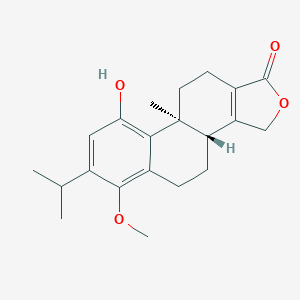

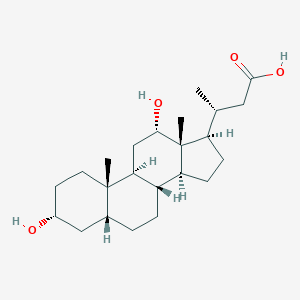

Q3: What is the molecular formula and weight of cycloartenyl ferulate?

A3: The molecular formula of cycloartenyl ferulate is C40H58O4, and its molecular weight is 602.87 g/mol. []

Q4: What are the key spectroscopic characteristics of gamma-oryzanol?

A4: Gamma-oryzanol exhibits a characteristic absorbance maximum at 330 nm in ultraviolet-visible (UV-Vis) spectroscopy, attributed to the ferulic acid moiety. [, ] Mass spectrometry (MS) analysis reveals characteristic fragmentation patterns corresponding to the steryl/triterpenyl and ferulic acid moieties, allowing for the identification and quantification of individual components. [, ]

Q5: What are the recommended storage conditions for gamma-oryzanol?

A5: To maximize stability, gamma-oryzanol should be stored in airtight containers, protected from light and moisture, and kept at cool temperatures (e.g., refrigerated). []

Q6: Does gamma-oryzanol exhibit any catalytic properties?

A6: Currently, there is limited research on the catalytic properties of gamma-oryzanol. Its primary mode of action is attributed to its antioxidant and lipid-lowering effects rather than catalytic activity.

Q7: Have computational methods been used to study gamma-oryzanol?

A7: Yes, computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of gamma-oryzanol components with potential target proteins, such as PPAR-γ, providing insights into their potential mechanisms of action. []

Q8: How do structural modifications of gamma-oryzanol components affect their biological activity?

A8: The ferulic acid moiety is crucial for the antioxidant activity of gamma-oryzanol. Modifications to this group, such as esterification or alkylation, can alter its antioxidant potency. The sterol/triterpene moiety also influences activity, with different sterols/triterpenes conferring varying degrees of antioxidant and lipid-lowering effects. [, , ]

Q9: What strategies can be used to enhance the stability and bioavailability of gamma-oryzanol?

A9: Several approaches can be employed to improve the stability and bioavailability of gamma-oryzanol, including:

- Encapsulation: Encapsulating gamma-oryzanol in nanoparticles, liposomes, or other delivery systems can protect it from degradation, enhance its solubility and bioavailability, and enable targeted delivery to specific tissues. [, ]

- Co-administration with other antioxidants: Combining gamma-oryzanol with other antioxidants, such as tocopherols or tocotrienols, can create synergistic effects, enhancing its overall antioxidant capacity. [, ]

Q10: What in vitro and in vivo models have been used to evaluate the efficacy of gamma-oryzanol?

A10: Numerous in vitro and in vivo studies have demonstrated the efficacy of gamma-oryzanol in various models, including:

- Cell-based assays: Gamma-oryzanol has shown antioxidant and anti-inflammatory effects in cell culture studies using various cell lines, including human prostate cancer cells and peripheral blood mononuclear cells. [, , ]

- Animal models: Animal studies using rats, mice, and rabbits have demonstrated the beneficial effects of gamma-oryzanol on lipid profiles, oxidative stress, insulin resistance, and atherosclerosis. [, , , , , ]

Q11: Is there evidence of resistance development to gamma-oryzanol's effects?

A11: There is currently no scientific evidence suggesting the development of resistance to gamma-oryzanol's biological activities.

Q12: What is the safety profile of gamma-oryzanol?

A12: Gamma-oryzanol is generally considered safe for human consumption with no significant adverse effects reported in clinical trials at recommended doses. Long-term toxicity studies in rats and mice have not revealed any carcinogenic potential. [, ]

Q13: Can drug delivery systems be used to enhance gamma-oryzanol's therapeutic potential?

A13: Yes, incorporating gamma-oryzanol into nanocarriers or other targeted delivery systems could potentially improve its bioavailability, target it to specific tissues, and enhance its therapeutic efficacy. [, ]

Q14: What analytical methods are used to quantify gamma-oryzanol and its components?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the most commonly used method to quantify gamma-oryzanol and its components in various matrices, such as rice bran oil, rice bran, and biological samples. Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for identifying and quantifying individual gamma-oryzanol components after derivatization. [, , , ]

Q15: What is the solubility of gamma-oryzanol in different solvents?

A15: Gamma-oryzanol exhibits poor solubility in water but is soluble in organic solvents such as hexane, ethanol, and ethyl lactate. Its solubility in different solvents can be enhanced by using binary solvent mixtures and increasing the temperature. [, ]

Q16: Are the analytical methods used to quantify gamma-oryzanol validated?

A16: Yes, analytical methods used to quantify gamma-oryzanol, primarily HPLC-UV, are rigorously validated according to international guidelines to ensure accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. [, ]

Q17: How is the quality of gamma-oryzanol controlled during production?

A17: Stringent quality control measures are implemented throughout the production process of gamma-oryzanol, including:

Q18: Does gamma-oryzanol interact with drug transporters?

A18: Information regarding gamma-oryzanol's interactions with drug transporters is limited and requires further investigation.

Q19: Is gamma-oryzanol biocompatible and biodegradable?

A19: As a natural plant-derived compound, gamma-oryzanol exhibits good biocompatibility and is biodegradable. Studies have shown its safe use in various applications, including food, cosmetics, and pharmaceuticals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。